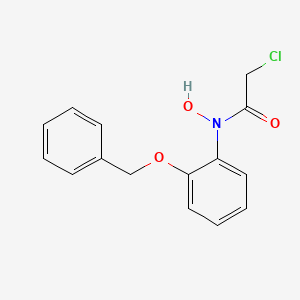![molecular formula C13H10ClN5O2 B13990833 6-Chloro-9-[2-(4-nitrophenyl)ethyl]-9h-purine CAS No. 33265-58-6](/img/structure/B13990833.png)
6-Chloro-9-[2-(4-nitrophenyl)ethyl]-9h-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-9-[2-(4-nitrophenyl)ethyl]-9h-purine is a synthetic organic compound that belongs to the purine class of heterocyclic aromatic organic compounds It features a purine ring substituted with a chloro group at the 6-position and a 2-(4-nitrophenyl)ethyl group at the 9-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-[2-(4-nitrophenyl)ethyl]-9h-purine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The general reaction conditions for this method include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is typically carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The choice of reagents, catalysts, and solvents is critical to ensure cost-effectiveness and environmental sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-9-[2-(4-nitrophenyl)ethyl]-9h-purine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitro group, to form different oxidation states.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with palladium on carbon or other reducing agents like sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products
Substitution: Products with different substituents replacing the chloro group.
Reduction: 6-Chloro-9-[2-(4-aminophenyl)ethyl]-9h-purine.
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
6-Chloro-9-[2-(4-nitrophenyl)ethyl]-9h-purine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 6-Chloro-9-[2-(4-nitrophenyl)ethyl]-9h-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and nitrophenyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-9-[2-(4-aminophenyl)ethyl]-9h-purine: A reduced form with an amino group instead of a nitro group.
9-[2-(4-nitrophenyl)ethyl]-9h-purine: Lacks the chloro substitution.
6-Chloro-9-[2-(4-methylphenyl)ethyl]-9h-purine: Contains a methyl group instead of a nitro group.
Uniqueness
6-Chloro-9-[2-(4-nitrophenyl)ethyl]-9h-purine is unique due to the presence of both a chloro and a nitrophenyl group, which confer distinct chemical and biological properties. These substituents influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
33265-58-6 |
|---|---|
Molekularformel |
C13H10ClN5O2 |
Molekulargewicht |
303.70 g/mol |
IUPAC-Name |
6-chloro-9-[2-(4-nitrophenyl)ethyl]purine |
InChI |
InChI=1S/C13H10ClN5O2/c14-12-11-13(16-7-15-12)18(8-17-11)6-5-9-1-3-10(4-2-9)19(20)21/h1-4,7-8H,5-6H2 |
InChI-Schlüssel |
DYODDZLYLWSZJE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCN2C=NC3=C2N=CN=C3Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




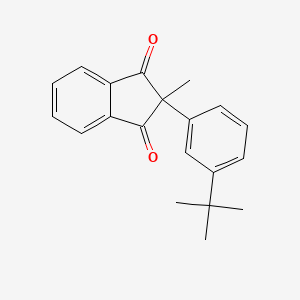

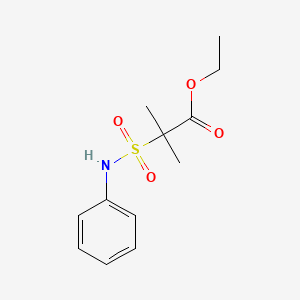
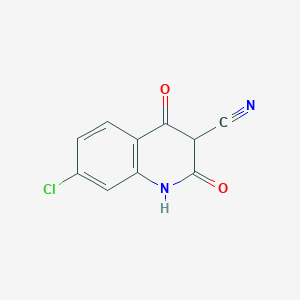
![1-O-tert-butyl 3-O-methyl (3S,4S)-4-[[5-(2,4-difluorophenyl)-1,2-oxazole-3-carbonyl]amino]piperidine-1,3-dicarboxylate](/img/structure/B13990786.png)
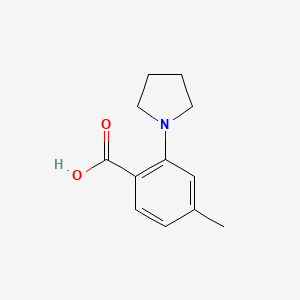
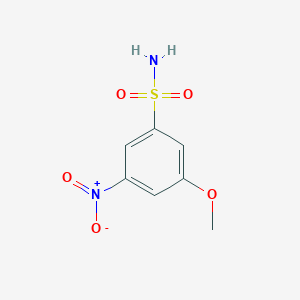
![3a,6a-Dimethyl-3,6-diphenyl-1,4-di[(1,1,1-trimethylsilyl)oxy]perhydropentalene-1,4-dicarbonitrile](/img/structure/B13990807.png)
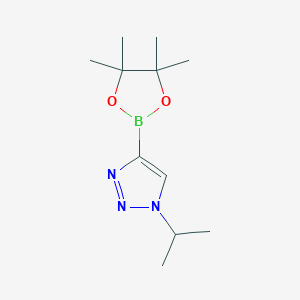
![4,6-Dichloro-N-[1-(methoxymethyl)-1H-imidazol-4-yl]-1,3,5-triazin-2-amine](/img/structure/B13990817.png)
